molecular formula C13H16ClF2N3O B1434006 1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride CAS No. 1803588-56-8

1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B1434006
M. Wt: 303.73 g/mol
InChI Key: DLUCMOWKSNZIIF-UHFFFAOYSA-N
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Description

“1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 1803588-56-8 . It has a molecular weight of 303.74 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15F2N3O.ClH/c1-3-4-11-10 (16)7-17-18 (11)12-5-9 (15)13 (19-2)6-8 (12)14;/h5-7H,3-4,16H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing pyrazole rings, are valuable in synthesizing various classes of heterocyclic compounds and dyes. The unique reactivity of certain heterocyclic scaffolds offers mild conditions for generating diverse compounds, potentially implicating the specified chemical in synthesizing analogs with varied scientific applications (Gomaa & Ali, 2020).

Environmental Remediation

Amine-functionalized sorbents have been identified as effective for removing persistent and harmful chemicals from water, suggesting that compounds with amine functionalities, similar to the queried chemical, could be explored for environmental cleanup efforts, particularly in treating contaminated water sources (Ateia et al., 2019).

Anticancer Research

Pyrazoline derivatives, a class of compounds related to the specified chemical, have been extensively studied for their anticancer activities. These compounds' synthesis and biological evaluation could provide a basis for developing new anticancer agents, suggesting potential therapeutic applications for similar compounds (Ray et al., 2022).

Pharmacological Properties

The synthesis of pyrazoline derivatives and their evaluation for various biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties, underscores the significance of pyrazole-containing compounds in medicinal chemistry. This suggests that the specific compound could have unexplored pharmacological potentials (Kaur et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O.ClH/c1-3-4-11-10(16)7-17-18(11)12-5-9(15)13(19-2)6-8(12)14;/h5-7H,3-4,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUCMOWKSNZIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC(=C(C=C2F)OC)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride
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1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride
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1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride
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1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride
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1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 6
1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride

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